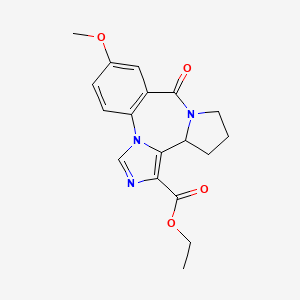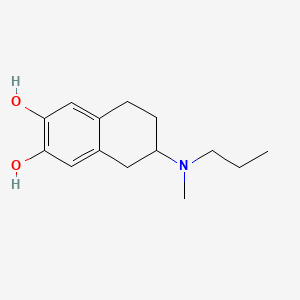
9-(2-Hydroxy-3-nonyl)-3-deazaadenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Hydroxy-3-nonyl)-3-deazaadenine is a synthetic compound known for its significant biological activities It is a derivative of adenine, a purine nucleobase, and is characterized by the presence of a hydroxy nonyl chain at the 9-position and the absence of a nitrogen atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine typically involves multiple steps, starting from commercially available adenine derivatives. The key steps include:
Deamination: The removal of the amino group at the 3-position to form the deazaadenine structure.
The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation and deamination processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
9-(2-Hydroxy-3-nonyl)-3-deazaadenine has been widely studied for its applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and its potential as a tool for studying enzyme functions.
Medicine: Investigated for its potential as an inhibitor of adenosine deaminase and phosphodiesterase, enzymes involved in various physiological processes.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:
Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.
Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.
These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.
Comparison with Similar Compounds
9-(2-Hydroxy-3-nonyl)-3-deazaadenine can be compared with other similar compounds, such as:
Erythro-9-(2-hydroxy-3-nonyl)adenine: Another adenine derivative with similar inhibitory effects on adenosine deaminase and phosphodiesterase.
Vidarabine: An antiviral agent with a similar structure but different biological activities.
Cordycepin: A natural compound with inhibitory effects on adenosine deaminase and potential anticancer properties.
Properties
CAS No. |
87871-09-8 |
|---|---|
Molecular Formula |
C15H24N4O |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1 |
InChI Key |
DAWSASDELFSMFB-NEPJUHHUSA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
Key on ui other cas no. |
87871-09-8 |
Synonyms |
(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol 3-deaza-EHNA 4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine 9-(2-hydroxy-3-nonyl)-3-deazaadenine 9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)


![ethyl 3,3,3-trifluoro-2-{[(4-hydroxyphenyl)carbamoyl]amino}-2-phenylpropanoate](/img/structure/B1226675.png)



![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)

![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)
![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)



